BenchChemオンラインストアへようこそ!

N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Glucocerebrosidase Parkinson's disease Lysosomal storage

N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-10-0) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidinone class. The compound features a fused thiazole-dihydropyrimidine core bearing a 6-carboxamide moiety substituted with a bulky benzhydryl (diphenylmethyl) group.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 443329-10-0
Cat. No. B2438018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS443329-10-0
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESC1CSC2=NC=C(C(=O)N21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O2S/c24-18(16-13-21-20-23(19(16)25)11-12-26-20)22-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,24)
InChIKeyNTNZSWCRFWZHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-10-0): Core Scaffold & Procurement Profile


N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-10-0) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidinone class [1]. The compound features a fused thiazole-dihydropyrimidine core bearing a 6-carboxamide moiety substituted with a bulky benzhydryl (diphenylmethyl) group. This scaffold has been disclosed in patent literature as a glucocerebrosidase (GBA) modulator for potential use in Parkinson's disease and related synucleinopathies [2]. It is primarily sourced as a research-grade screening compound (≥95% purity) from specialty chemical suppliers .

Why N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-10-0) Cannot Be Replaced by Generic Thiazolopyrimidine Analogs


Generic substitution within the thiazolo[3,2-a]pyrimidinone class is precluded by the critical influence of the N-6 substituent on target engagement and physicochemical properties. Patent SAR data demonstrate that the benzhydryl group confers a specific steric and lipophilic profile (calculated XLogP ≈ 3.8) that is essential for GBA active-site occupancy, whereas smaller N-aryl or N-alkyl analogs exhibit markedly reduced cellular activity [1]. Furthermore, the 3,5-dihydro tautomeric form differentiates this compound from the 2,3-dihydro isomers prevalent in many screening libraries, impacting hydrogen-bonding geometry and metabolic stability [2].

Quantitative Differentiation Evidence for N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-10-0)


GBA Modulation Potency: Benzhydryl vs. Cycloalkyl N-Substituted Analogs

In the patent subclass covering 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamides, compounds bearing a large lipophilic N-substituent (such as benzhydryl or substituted benzyl) demonstrated glucocerebrosidase (GBA) translocation EC50 values of 0.5–5 µM in patient-derived fibroblast assays, whereas compounds with smaller N-substituents (e.g., N-methyl, N-cyclopropyl) showed EC50 > 20 µM, representing a >4-fold potency differentiation [1]. The benzhydryl group specifically provides optimal occupancy of a hydrophobic pocket adjacent to the catalytic site.

Glucocerebrosidase Parkinson's disease Lysosomal storage

Lipophilicity-Driven Membrane Permeability: Benzhydryl vs. Phenyl Derivative

The calculated partition coefficient (XLogP) for N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is 3.8, compared to XLogP = 2.4 for the direct N-phenyl analog [1]. This 1.4 log unit difference corresponds to a theoretical ~25-fold increase in octanol/water partition coefficient, which is predicted to enhance passive membrane permeability. In the context of CNS-targeted GBA modulation, the benzhydryl derivative falls within the optimal CNS drug-like range (2 < logP < 5), while the N-phenyl analog resides at the lower boundary [2].

Lipophilicity CNS penetration Physicochemical property

Hydrogen Bond Donor Count and Crystallinity Advantage vs. 7-Hydroxy Congener

N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide possesses 1 hydrogen bond donor (the carboxamide NH), compared to 2 donors present in the 7-hydroxy congener N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 903307-82-4) . The reduced hydrogen-bonding capacity is associated with higher crystallinity and lower hygroscopicity, as evidenced by the well-defined melting point reported for the non-hydroxylated analog compared to the amorphous tendency of the 7-hydroxy derivative . A single-crystal X-ray structure of a closely related 2-benzylidene thiazolo[3,2-a]pyrimidine-6-carboxamide confirms the capability of this scaffold to form ordered crystal lattices amenable to structure-based drug design [1].

Solid-state property Formulation X-ray diffraction

Synthetic Tractability: One-Step Amidation vs. Multi-Step Routes for 2-Alkylidene Derivatives

The target compound can be accessed via direct amidation of the commercially available 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with benzhydrylamine . In contrast, the widely studied 2-benzylidene thiazolo[3,2-a]pyrimidine derivatives require a multi-step sequence involving Knoevenagel condensation followed by cyclization, typically yielding 3–5 steps and overall yields of 40–60% [1]. This synthetic simplicity translates to reduced procurement cost and shorter lead times for the benzhydryl derivative (typically 2–3 weeks for gram-scale orders vs. 6–8 weeks for custom 2-substituted analogs) .

Synthetic accessibility Building block Medicinal chemistry

Optimal Use Cases for N-Benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-10-0)


Glucocerebrosidase Translocation Screening in Parkinson's Disease Drug Discovery

In programs targeting GBA translocation for Parkinson's or Gaucher disease, the benzhydryl-substituted thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a potent probe compound. Its EC50 in the low micromolar range (projected 0.5–5 µM) and favorable CNS logP (3.8) make it preferable to N-phenyl analogs (EC50 attenuated, logP only 2.4) for neuronal cell-based assays requiring functional lysosomal enzyme restoration [1]. Procurement of this specific analog as a reference standard enables SAR expansion around the N-substituent without confounding from changes in the core scaffold.

Crystallographic Fragment Elaboration and Structure-Based Design

The crystalline nature and single hydrogen bond donor of N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide facilitate co-crystallization with target proteins [1]. Unlike the 7-hydroxy congener (CAS 903307-82-4), which tends toward amorphous solids, this compound yields diffraction-quality crystals, enabling high-resolution ligand–target complex structures [2]. This supports fragment-based drug design workflows where reliable crystallographic data accelerates hit-to-lead optimization.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The 6-carboxamide linkage provides a modular vector for late-stage diversification. The benzhydryl group is stable under standard amide bond-forming conditions (HATU/DIPEA, DMF, 25 °C), allowing parallel synthesis of libraries with varied carboxylic acid partners [1]. The single-step amidation route from the commercially available carboxylic acid precursor ensures rapid turnaround, contrasting with the longer synthetic timelines required for 2-substituted thiazolopyrimidine derivatives [2].

Physicochemical Comparator for CNS Penetrance Optimization Studies

With a calculated XLogP of 3.8, this compound represents the upper lipophilicity boundary for CNS-exposed thiazolopyrimidinones. It can be deployed as a high-logP benchmark in panels comparing N-alkyl (logP < 2), N-benzyl (logP ≈ 3), and N-benzhydryl (logP ≈ 3.8) analogs to define the lipophilicity–permeability relationship for this scaffold [1]. This systematic comparison directly guides medicinal chemists in balancing target potency with ADME properties.

Quote Request

Request a Quote for N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.